molecular formula C24H22N4O5S B2430832 5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1203325-16-9

5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2430832
CAS RN: 1203325-16-9
M. Wt: 478.52
InChI Key: GKLIEADLAFKQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C24H22N4O5S and its molecular weight is 478.52. The purity is usually 95%.
BenchChem offers high-quality 5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antipsychotic Potential : A study by Raviña et al. (2000) explored conformationally restricted butyrophenones, related to the given compound, for their potential as antipsychotic agents. These compounds were evaluated for their affinity for dopamine and serotonin receptors, with some showing selectivity for 5-HT(2A) receptors. The pharmacological profiles suggest their effectiveness as neuroleptic drugs (Raviña et al., 2000).

  • Analgesic and Anti-inflammatory Activities : Demchenko et al. (2015) synthesized novel thiazolo[4,5-d]pyridazinones and tested them for their in vivo analgesic and anti-inflammatory activities. These compounds were characterized by NMR and mass spectrometry (Demchenko et al., 2015).

  • Synthetic Methodology : Morón et al. (1983) conducted a study on the synthesis of related compounds, demonstrating methodologies for creating specific pyridinone and pyridin-8-one structures. This research contributes to the understanding of synthetic approaches for similar chemical structures (Morón et al., 1983).

  • Pharmacological Tools for Studying Receptor Behaviors : A study by Brea et al. (2003) investigated conformationally constrained butyrophenones as pharmacological tools. This study involved pharmacological and molecular modeling studies to predict the activity of new compounds and revealed structural requirements for optimal affinity, particularly for the 5-HT(2A) receptor (Brea et al., 2003).

  • Antifungal Activity : Abdel-Gawad et al. (2000) synthesized novel thiazolo[2,3-b]quinazoline derivatives and tested them for their antifungal activity. Some of these compounds showed significant antifungal properties, contributing to potential therapeutic applications (Abdel-Gawad et al., 2000).

  • Discovery of New Derivatives against Aldose Reductase : Areal et al. (2012) focused on the synthesis of thiazolo[3,2-a] pyridine derivatives and their evaluation as inhibitors against aldose reductase. This study contributes to the discovery of compounds that could be useful in the treatment of complications related to diabetes (Areal et al., 2012).

  • Fermentation Broth Analysis : Wang et al. (2013) isolated compounds from the fermentation broth of Armillaria mellea, including those structurally similar to the compound . These compounds were analyzed using NMR and HR-MS data, contributing to the understanding of natural products chemistry (Wang et al., 2013).

properties

IUPAC Name

5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7-(furan-2-yl)-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5S/c29-16(15-6-7-17-19(13-15)33-12-11-32-17)14-28-23(30)21-22(20(26-28)18-5-4-10-31-18)34-24(25-21)27-8-2-1-3-9-27/h4-7,10,13H,1-3,8-9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLIEADLAFKQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)C4=CC5=C(C=C4)OCCO5)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.